molecular formula C22H30N2O2 B1228092 N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide

N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide

Cat. No. B1228092
M. Wt: 354.5 g/mol
InChI Key: CRFFVEROTIZWCB-UHFFFAOYSA-N
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Description

N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide is an amino acid amide.

Scientific Research Applications

Metabolic Pathways and Analytical Methods

The first significant application of this compound is in understanding its metabolic pathways and developing analytical methods for its detection. For instance, Zaitsu et al. (2009) identified specific metabolites of related designer drugs in human urine using GC/MS and LC/MS, revealing major metabolic pathways such as N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction Zaitsu et al., 2009.

X-ray Structures and Computational Studies

Another research application is in the domain of X-ray structures and computational studies. Nycz et al. (2011) conducted studies on cathinones, which are closely related to the compound . They characterized these compounds using various spectroscopy techniques and computed their electronic spectra using the TDDFT method Nycz et al., 2011.

Bioreduction and Pharmaceutical Applications

Tang et al. (2011) explored the bioreduction of a similar compound, showcasing its potential in producing pharmaceutical intermediates like (S)-duloxetine with high enantioselectivity Tang et al., 2011.

Antimicrobial and Antifungal Activities

Research by Baranovskyi et al. (2018) focused on the antimicrobial properties of compounds structurally related to N-(2-Butan-2-ylphenyl)-2-[(3-Methoxyphenyl)methyl-methylamino]propanamide, indicating their potential in addressing bacterial and fungal infections Baranovskyi et al., 2018.

Supramolecular Assemblies for Biomedical Applications

Cutrone et al. (2017) investigated supramolecular assemblies using derivatives of similar compounds, suggesting their applicability in drug delivery or tissue regeneration Cutrone et al., 2017.

Corrosion Inhibition

Khalifa and Abdallah (2011) studied the effect of certain propanamide derivatives on the corrosion of low carbon steel, suggesting the potential use of similar compounds in corrosion inhibition Khalifa & Abdallah, 2011.

Synthesis and Anticonvulsant Activity

Aktürk et al. (2002) synthesized and evaluated the anticonvulsant activity of various N-phenylalkanoic acid amide derivatives, demonstrating the therapeutic potential of compounds in this category Aktürk et al., 2002.

Prostate Cancer Imaging

Gao et al. (2011) developed new carbon-11-labeled propanamide derivatives as radioligands for prostate cancer imaging, illustrating the compound's potential in medical diagnostics Gao et al., 2011.

properties

Product Name

N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide

InChI

InChI=1S/C22H30N2O2/c1-6-16(2)20-12-7-8-13-21(20)23-22(25)17(3)24(4)15-18-10-9-11-19(14-18)26-5/h7-14,16-17H,6,15H2,1-5H3,(H,23,25)

InChI Key

CRFFVEROTIZWCB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C(C)N(C)CC2=CC(=CC=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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